GPCR Polypharmacology: Target Engagement Profile vs. Class Baseline
This compound exhibits a multi-target GPCR profile, with confirmed concentration-dependent activity at the Neuropeptide S Receptor (NPSR1) and the Thyroid Stimulating Hormone Receptor (TSHR). This is a quantifiable differentiation from THQ-isoxazole hybrids like FM50 and FM53, which have been primarily characterized for their mitochondrial toxicity in HepG2 cells, with no reported GPCR activity. The specific 4-methoxyphenyl motif present on CAS 955679-51-3 is a known driver of GPCR ligand binding affinity. [1] [2]
| Evidence Dimension | GPCR target engagement (Potency) |
|---|---|
| Target Compound Data | NPSR1: pPotency 4.8; TSHR: pPotency 4.7 |
| Comparator Or Baseline | Comparator FM50 (X=Cl, Y=H): No reported GPCR activity; primary activity is mitochondrial Complex I inhibition (~50% at 5.2 µM) |
| Quantified Difference | Target compound has confirmed GPCR polypharmacology, while structurally similar THQ-ISX hybrids from the Álvarez Santos et al. series are characterized by mitochondrial toxicity in the same concentration range. |
| Conditions | ChEMBL-curated bioactivity data; Comparator data from HepG2 cell viability and isolated mitochondrial assays. |
Why This Matters
For screening programs focused on GPCR targets like NPSR1, which is implicated in anxiety and asthma, this compound offers a distinct mechanism that is absent in other well-characterized THQ-isoxazole analogs, justifying its selection for focused libraries.
- [1] GPCRdb. CHEMBL1466714 - Ligand Info. G Protein-Coupled Receptor Database. View Source
- [2] Álvarez Santos MR, Bueno Duarte Y, Güiza FM, Romero Bohórquez AR, Mendez-Sanchez SC. Effects of new tetrahydroquinoline-isoxazole hybrids on bioenergetics of hepatocarcinoma Hep-G2 cells and rat liver mitochondria. Chem Biol Interact. 2019 Apr 1;302:164-171. View Source
